(3S)-3-aminobutanoic acid (3S)-3-aminobutanoic acid (S)-3-Aminobutyric acid is a nonproteogenic amino acid.

Brand Name: Vulcanchem
CAS No.: 3775-72-2
VCID: VC1997837
InChI: InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
SMILES: CC(CC(=O)O)N
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol

(3S)-3-aminobutanoic acid

CAS No.: 3775-72-2

Cat. No.: VC1997837

Molecular Formula: C4H9NO2

Molecular Weight: 103.12 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-aminobutanoic acid - 3775-72-2

Specification

CAS No. 3775-72-2
Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
IUPAC Name (3S)-3-aminobutanoic acid
Standard InChI InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
Standard InChI Key OQEBBZSWEGYTPG-VKHMYHEASA-N
Isomeric SMILES C[C@@H](CC(=O)O)N
SMILES CC(CC(=O)O)N
Canonical SMILES CC(CC(=O)O)N

Introduction

Chemical Structure and Properties

Structural Characteristics

(3S)-3-aminobutanoic acid belongs to the class of organic compounds known as beta amino acids and derivatives. The compound possesses a stereocenter at the C3 position with an S-configuration, which distinguishes it from its enantiomer, (R)-3-aminobutanoic acid. This stereochemistry is crucial for its biological activity and interactions with enzymes and receptors.

The compound is characterized by the following identifiers:

  • Molecular Formula: C₄H₉NO₂

  • Molecular Weight: 103.12 g/mol

  • CAS Number: 3775-72-2

  • InChI Key: OQEBBZSWEGYTPG-VKHMYHEASA-N

  • Canonical SMILES: CC(CC(=O)O)N

  • Isomeric SMILES: CC@@HN

At physiological pH, the compound predominantly exists in its zwitterionic form, where the carboxyl group is deprotonated and the amino group is protonated, making it the major species at pH 7.3 .

Physical Properties

The physical and chemical properties of (3S)-3-aminobutanoic acid are crucial for understanding its behavior in biological systems and for its synthesis and analysis. Table 1 summarizes these properties:

Table 1: Physical Properties of (3S)-3-aminobutanoic acid

PropertyValueReference
Melting Point229-231°C
Boiling Point223.6±23.0°C at 760 mmHg
Density1.1±0.1 g/cm³
FormPowder to crystal
ColorWhite to almost white
Water SolubilitySoluble in water
Storage Temperature2-8°C
pKa3.67±0.12 (Predicted)
LogP1.58 (hydrophilic character)
Thermal StabilityDecomposition above 189°C

For optimal stability, the compound should be stored as a lyophilized powder at –20°C for up to 3 years or in DMSO at –80°C for up to 2 years. Repeated freeze-thaw cycles should be avoided to maintain compound integrity.

Biological Activity and Significance

Metabolic Role

(3S)-3-aminobutanoic acid, also known as 3-methyl-beta-alanine or beta-aminobutyric acid, has been detected in various food sources such as breakfast cereals, cereal products, and milk, suggesting its potential role as a dietary biomarker . The compound participates in amino acid metabolism and may influence neurotransmitter synthesis due to its structural similarities to gamma-aminobutyric acid (GABA) .

As a secondary metabolite, it may serve important roles in signaling or defense mechanisms within organisms. In plants, particularly cereals like rice (Oryza sativa), the compound has been implicated in inducing systemic acquired resistance (SAR) against pathogens, suggesting a role in plant defense mechanisms.

Neuropharmacological Effects

Research indicates that (3S)-3-aminobutanoic acid may exhibit neuropharmacological properties similar to GABA. It is hypothesized to act as a GABA analog, potentially modulating GABAergic signaling pathways. This property has implications for conditions such as epilepsy and anxiety disorders.

Studies have shown that compounds similar to (3S)-3-aminobutanoic acid can inhibit GABA aminotransferase (GABA-AT), an enzyme involved in GABA metabolism. This inhibition enhances GABA levels in the brain, which could have therapeutic effects in conditions characterized by GABA deficiency.

Additionally, structural analogs have been evaluated for their ability to inhibit human ornithine aminotransferase (hOAT), suggesting potential therapeutic applications for managing metabolic disorders associated with hOAT dysregulation .

Antioxidant Properties

Emerging research suggests that (3S)-3-aminobutanoic acid may possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. The compound's ability to scavenge free radicals could contribute to cellular protection against damage induced by oxidative stress.

This antioxidant potential adds another dimension to the compound's biological significance and suggests possible applications in conditions where oxidative stress plays a pathological role.

Synthesis Methods

Chemical Synthesis Approaches

Multiple synthetic routes have been developed for (3S)-3-aminobutanoic acid, with stereoselective methods being particularly important to ensure enantiomeric purity. These methods include enzymatic resolution and asymmetric catalysis.

One common approach involves the use of tert-butoxycarbonyl (Boc)-protected intermediates, such as Boc-DL-3-aminobutyric acid, to control stereochemistry. This method can achieve yields of approximately 98% in some protocols. Key parameters for successful synthesis include pH control (alkaline conditions for hydrolysis), temperature (typically 25–60°C), and the use of specific catalysts like lipases for enantiomer separation.

Post-synthesis, techniques such as chiral HPLC or polarimetry are employed to confirm enantiomeric purity, which is crucial for biological applications.

Green Synthesis Methods

An improved, environmentally friendly process for the enantioselective chemoenzymatic synthesis of (S)-3-aminobutanoic acid has been developed, as described by researchers in the field. This greener process involves the following steps :

  • An initial aza-Michael addition starting from inexpensive prochiral compounds

  • Subsequent enzymatic resolution via aminolysis using commercially available Candida antarctica lipase B in a solvent-free one-pot process

  • Hydrolysis of the resulting ester

  • Removal of the N-benzyl moiety via hydrogenation

Table 2: Comparison of Synthesis Methods for (3S)-3-aminobutanoic acid

MethodKey FeaturesYieldEnantiomeric ExcessEnvironmental ImpactReference
Traditional Chemical SynthesisUses Boc-protected intermediates~98%HighHigher solvent use
Green Chemoenzymatic SynthesisSolvent-free enzymatic resolution28%99% eeE-factor of 41
Enzymatic ResolutionUses Candida antarctica lipase BVariableVery highLower environmental impact

Analytical Methods and Characterization

Spectroscopic Analysis

Several spectroscopic techniques are employed for the characterization and analysis of (3S)-3-aminobutanoic acid:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to verify the structural integrity and purity of the compound.

  • Infrared (IR) Spectroscopy and Raman Spectroscopy: These techniques identify functional groups and confirm the presence of carboxylic acid and amino groups.

  • Mass Spectrometry: Techniques like LC-MS/MS detect and quantify the compound in biological samples with high sensitivity.

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can predict vibrational modes (IR/Raman) and N–H···O bonding patterns, which are compared with experimental data to identify zwitterion stabilization mechanisms. For example, studies have confirmed that the zwitterionic form dominates at pH 7.3, with proton transfer from the carboxylic acid group to the amino group confirmed by spectral shifts.

Chromatographic Methods

Various chromatographic methods are used for the separation, purification, and analysis of (3S)-3-aminobutanoic acid:

  • Chiral High-Performance Liquid Chromatography (HPLC): Particularly useful for confirming enantiomeric purity after synthesis.

  • Reverse-Phase HPLC: Commonly employed for post-synthesis purification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines separation capabilities with detection specificity, allowing for sensitive detection and quantification in complex matrices.

For solubility testing, it's noteworthy that DMSO solubility is <1.03 mg/mL, and buffered solutions (pH 7.4) are recommended for in vitro assays.

Research Applications

In Peptide Synthesis

(3S)-3-aminobutanoic acid can be utilized in peptide synthesis, where it introduces conformational constraints in peptides. Carbodiimide coupling agents (e.g., EDC/NHS) are commonly used for amide bond formation in these applications.

When incorporating this compound into peptides, researchers must monitor for side reactions such as racemization (mitigated by low-temperature reactions) or esterification (controlled via pH <6). Post-synthesis purification typically employs reverse-phase HPLC to ensure product purity.

Agricultural Applications

In plant research, (3S)-3-aminobutanoic acid has been studied for its role in inducing systemic acquired resistance (SAR) against pathogens in cereals such as rice (Oryza sativa). This bioactivity can be quantified using techniques like LC-MS/MS to detect endogenous levels in plant tissues (limit of detection ~0.1 ng/mL) and bioassays to measure reduction in pathogen lesion size post-treatment.

These findings suggest potential applications in agricultural biotechnology, where the compound might be used to enhance crop resistance to pathogens.

Case Studies and Research Findings

Enzyme Inhibition Studies

Research has explored the design of inhibitors targeting human ornithine aminotransferase (hOAT), revealing that structural analogs of GABA and related compounds, including derivatives of (3S)-3-aminobutanoic acid, could effectively inhibit this enzyme. This finding suggests potential therapeutic applications for managing metabolic disorders associated with hOAT dysregulation .

Additionally, studies have investigated the mechanisms by which similar compounds inhibit GABA aminotransferase. For instance, research on compound 10b (a fluorinated derivative) with hOAT revealed a unique inactivation mechanism that differs from its interaction with GABA-AT, highlighting the importance of understanding enzyme-specific interactions for drug development .

Novel Inactivation Mechanisms

Studies on CPP-115, which shares some structural similarities with (3S)-3-aminobutanoic acid, have revealed a novel inactivation mechanism for GABA-AT. This mechanism involves enzyme-catalyzed hydrolysis of a difluoromethylene group to a carboxylic acid with concomitant loss of fluoride ions and coenzyme conversion to pyridoxamine 5′-phosphate (PMP) .

The research demonstrated that time-dependent inactivation occurs through a conformational change induced by the formation of specific aldimines, which disrupts electrostatic interactions between key amino acid residues. This represents a novel mechanism for inactivation of GABA-AT and suggests new approaches for the design of mechanism-based enzyme inactivators in general .

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